An In-Depth Technical Guide to 1-Bromo-3-(tert-butyl)-5-fluorobenzene
An In-Depth Technical Guide to 1-Bromo-3-(tert-butyl)-5-fluorobenzene
CAS Number: 1123172-38-2
Prepared for: Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This technical guide provides a comprehensive overview of 1-Bromo-3-(tert-butyl)-5-fluorobenzene, a key building block in modern medicinal chemistry and organic synthesis. We will delve into its synthesis, physicochemical properties, characteristic reactivity, and strategic applications in the development of novel therapeutics. This document is designed to equip researchers and drug development professionals with the critical knowledge to effectively utilize this versatile reagent in their synthetic endeavors.
Introduction: A Strategically Substituted Aromatic Building Block
1-Bromo-3-(tert-butyl)-5-fluorobenzene is a polysubstituted aromatic compound featuring a bromine atom, a bulky tert-butyl group, and a fluorine atom in a meta,meta-disubstitution pattern.[1][2][3] This unique arrangement of substituents imparts a desirable combination of steric and electronic properties, making it a valuable intermediate in the synthesis of complex organic molecules. The presence of the bromine atom provides a reactive handle for a multitude of cross-coupling reactions, while the tert-butyl group can introduce steric hindrance to influence reaction selectivity and modulate the pharmacokinetic properties of target molecules. Furthermore, the fluorine atom is a well-established bioisostere for a hydrogen atom in drug design, often enhancing metabolic stability, binding affinity, and bioavailability.
The strategic placement of these functional groups makes 1-Bromo-3-(tert-butyl)-5-fluorobenzene a sought-after precursor for creating novel molecular scaffolds in drug discovery programs targeting a wide array of diseases.
Physicochemical and Safety Data
A thorough understanding of the physicochemical properties and safety considerations is paramount for the effective and safe handling of any chemical reagent.
| Property | Value | Source |
| CAS Number | 1123172-38-2 | [1][2][3] |
| Molecular Formula | C₁₀H₁₂BrF | [1][2] |
| Molecular Weight | 231.11 g/mol | |
| Appearance | Liquid | |
| Purity | Typically ≥97% | |
| Storage | Sealed in a dry environment at room temperature. |
Safety Profile:
While a specific, comprehensive safety data sheet (SDS) for 1-Bromo-3-(tert-butyl)-5-fluorobenzene is not widely available, data from structurally related brominated and fluorinated aromatic compounds suggest the following precautions should be taken:
-
Hazard Statements: May be harmful if swallowed, causes skin irritation, and causes serious eye irritation.[3]
-
Precautionary Statements: Wear protective gloves, protective clothing, and eye/face protection. Wash skin thoroughly after handling.[3]
-
Handling: Use in a well-ventilated area and avoid breathing vapors. Keep away from heat and open flames.
Researchers should always consult the most up-to-date SDS from their supplier before handling this compound and perform a thorough risk assessment for any new experimental procedure.
Synthesis of 1-Bromo-3-(tert-butyl)-5-fluorobenzene: A Plausible Synthetic Approach
Figure 1: Proposed synthetic workflow for 1-Bromo-3-(tert-butyl)-5-fluorobenzene.
Step-by-Step Experimental Protocol:
Step 1: Synthesis of 1-(tert-butyl)-4-fluorobenzene
-
Rationale: The initial step involves the conversion of the phenolic hydroxyl group to a fluorine atom. A direct fluorination using an electrophilic fluorinating agent like Selectfluor® is a modern and effective method for this transformation.
-
Procedure:
-
To a stirred solution of 4-tert-butylphenol (1.0 eq) in an appropriate solvent such as acetonitrile, add Selectfluor® (1.1 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1-(tert-butyl)-4-fluorobenzene.
-
Step 2: Synthesis of 2-Bromo-4-(tert-butyl)-1-fluorobenzene
-
Rationale: The subsequent step is the regioselective bromination of the activated aromatic ring. The fluorine atom is an ortho-, para-director, and the bulky tert-butyl group will sterically hinder the position ortho to it, thus directing the bromination to the position ortho to the fluorine. N-Bromosuccinimide (NBS) is a convenient and safer alternative to liquid bromine for this purpose.
-
Procedure:
-
Dissolve 1-(tert-butyl)-4-fluorobenzene (1.0 eq) in a suitable solvent like acetonitrile or dichloromethane.
-
Add N-Bromosuccinimide (1.05 eq) to the solution.
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Stir the reaction at room temperature for 4-8 hours, monitoring by TLC or GC-MS.
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Once the starting material is consumed, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to afford 2-Bromo-4-(tert-butyl)-1-fluorobenzene.
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Step 3: Synthesis of 1-Bromo-3-(tert-butyl)-5-fluorobenzene
-
Rationale: The final step involves a directed ortho-metalation followed by a proton quench to achieve the desired 1,3,5-substitution pattern. The fluorine atom can direct lithiation to the adjacent ortho position. Subsequent protonation will yield the thermodynamically more stable product.
-
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-Bromo-4-(tert-butyl)-1-fluorobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) (1.1 eq) dropwise, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Quench the reaction by the slow addition of a proton source, such as saturated aqueous ammonium chloride.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the final product by column chromatography or distillation under reduced pressure to obtain 1-Bromo-3-(tert-butyl)-5-fluorobenzene.
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Reactivity and Strategic Applications in Drug Discovery
The synthetic utility of 1-Bromo-3-(tert-butyl)-5-fluorobenzene lies in its ability to participate in a variety of cross-coupling reactions, which are fundamental to modern drug discovery for the construction of carbon-carbon and carbon-heteroatom bonds.
Figure 2: Key cross-coupling reactions involving 1-Bromo-3-(tert-butyl)-5-fluorobenzene.
Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of C-C bonds between an organohalide and an organoboron compound.[4] 1-Bromo-3-(tert-butyl)-5-fluorobenzene is an excellent substrate for this reaction, allowing for the introduction of the 3-(tert-butyl)-5-fluorophenyl moiety onto a wide range of molecular scaffolds.
-
Causality of Experimental Choices:
-
Catalyst: A palladium(0) catalyst, often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ with a phosphine ligand, is essential for the catalytic cycle.
-
Ligand: The choice of phosphine ligand (e.g., SPhos, XPhos) is critical for stabilizing the palladium catalyst and facilitating the oxidative addition and reductive elimination steps.
-
Base: A base, such as potassium carbonate or cesium carbonate, is required to activate the boronic acid for transmetalation to the palladium center.
-
Solvent: A mixture of an organic solvent (e.g., toluene, dioxane) and water is commonly used to dissolve both the organic and inorganic reagents.
-
Buchwald-Hartwig Amination: Constructing Aryl Amines
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a C-N bond between an aryl halide and an amine.[5][6][7] This reaction is of immense importance in the synthesis of pharmaceuticals, as the aryl amine motif is prevalent in many bioactive molecules.
-
Causality of Experimental Choices:
-
Catalyst System: Similar to the Suzuki coupling, a palladium catalyst and a phosphine ligand are employed. Bulky, electron-rich ligands are often preferred to promote the reductive elimination of the C-N bond.
-
Base: A strong, non-nucleophilic base, such as sodium tert-butoxide or lithium bis(trimethylsilyl)amide (LiHMDS), is typically used to deprotonate the amine, making it a more potent nucleophile.
-
Substrate Scope: This reaction is compatible with a wide range of primary and secondary amines, allowing for the synthesis of diverse libraries of compounds for screening.
-
Predicted Spectroscopic Analysis
While experimental spectra for 1-Bromo-3-(tert-butyl)-5-fluorobenzene are not widely published, its spectroscopic features can be reliably predicted based on its structure and data from analogous compounds.
5.1 ¹H NMR Spectroscopy:
-
Aromatic Region (δ 7.0-7.5 ppm): Three signals are expected in the aromatic region, corresponding to the three protons on the benzene ring.
-
The proton between the bromine and fluorine atoms will likely appear as a triplet with a small coupling constant due to coupling with the two meta protons.
-
The other two protons will appear as multiplets, with coupling to both the other aromatic protons and the fluorine atom.
-
-
Aliphatic Region (δ 1.3-1.5 ppm): A sharp singlet corresponding to the nine equivalent protons of the tert-butyl group is expected.
5.2 ¹³C NMR Spectroscopy:
-
Aromatic Region (δ 110-170 ppm): Six signals are expected for the six aromatic carbons.
-
The carbon attached to the fluorine will show a large one-bond C-F coupling constant.
-
The carbons ortho and meta to the fluorine will exhibit smaller two- and three-bond C-F coupling, respectively.
-
The carbon attached to the bromine will be downfield.
-
The quaternary carbon of the tert-butyl group will be observed, as will the carbon attached to the tert-butyl group.
-
-
Aliphatic Region (δ 30-35 ppm): A signal for the methyl carbons of the tert-butyl group and a signal for the quaternary carbon of the tert-butyl group.
5.3 Mass Spectrometry (Electron Ionization):
-
Molecular Ion (M⁺): A prominent molecular ion peak is expected, showing the characteristic isotopic pattern for a compound containing one bromine atom (a pair of peaks of nearly equal intensity separated by 2 m/z units).
-
Fragmentation: A significant fragment corresponding to the loss of a methyl group from the tert-butyl group (M-15) is anticipated.
5.4 Infrared (IR) Spectroscopy:
-
C-H stretching (aromatic): Peaks around 3000-3100 cm⁻¹.
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C-H stretching (aliphatic): Peaks around 2850-2960 cm⁻¹.
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C=C stretching (aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
C-F stretching: A strong absorption band in the 1100-1300 cm⁻¹ region.
-
C-Br stretching: A peak in the 500-600 cm⁻¹ region.
Conclusion
1-Bromo-3-(tert-butyl)-5-fluorobenzene is a highly valuable and versatile building block for organic synthesis, particularly in the realm of drug discovery and development. Its unique substitution pattern provides a platform for introducing steric bulk, modulating electronic properties, and enhancing metabolic stability in target molecules. A solid understanding of its synthesis, reactivity, and spectroscopic characteristics, as outlined in this guide, will empower researchers to strategically incorporate this reagent into their synthetic designs, accelerating the discovery of novel and effective therapeutics.
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